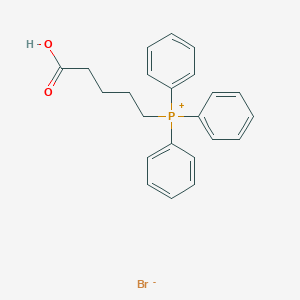

(4-Carboxybutyl)triphenylphosphonium bromide

Overview

Description

“(4-Carboxybutyl)triphenylphosphonium bromide” is a Wittig reagent . It is used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid . It has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .

Synthesis Analysis

The synthesis of “(4-Carboxybutyl)triphenylphosphonium bromide” involves the reaction of 5-bromine valeric acid and triphenylphosphine . The reaction is carried out in a flask equipped with a temperature agent, magnetic agitation, and a reflux condensing tube filled with nitrogen drying . The reaction mixture is stirred and heated to reflux, ensuring a positive pressure of nitrogen and drying during the reaction process . After approximately 20-24 hours, the reaction is complete .Molecular Structure Analysis

The molecular formula of “(4-Carboxybutyl)triphenylphosphonium bromide” is C23H24BrO2P . The InChI string is InChI=1S/C23H23O2P.BrH/c24-23 (25)18-10-11-19-26 (20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H . The Canonical SMILES string is C1=CC=C (C=C1) [P+] (CCCCC (=O)O) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] .Chemical Reactions Analysis

“(4-Carboxybutyl)triphenylphosphonium bromide” is used as an intermediate in the synthesis of various compounds . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid .Physical And Chemical Properties Analysis

“(4-Carboxybutyl)triphenylphosphonium bromide” is a solid substance . It has a molecular weight of 443.31 g/mol . It is white to almost white in color and appears as a powder to crystal . It has a melting point range of 205.0 to 209.0 °C . It is soluble in methanol .Scientific Research Applications

Mitochondrial Delivery of Pro-apoptotic Peptides

This compound is used as a platform for the delivery of pro-apoptotic peptides directly into the mitochondria of tumor cells. This targeted approach can induce apoptosis selectively in cancer cells, potentially leading to new cancer treatments .

Synthesis of Ring Skeletons

It serves as a reactant for the preparation of ring skeletons through ring-closing metathesis and double bond migration reactions. These synthetic methods are crucial in creating complex organic compounds with potential pharmaceutical applications .

Antimycobacterial Agents

The compound is utilized in the synthesis of methyl alkenyl quinolones, which act as antimycobacterial agents. This application is significant in the development of new treatments for bacterial infections, particularly tuberculosis .

Wittig Reagent

(4-Carboxybutyl)triphenylphosphonium bromide is a Wittig reagent used in organic synthesis, such as the production of prostaglandin F2α and monounsaturated fatty acids. These compounds have various biological activities and therapeutic potentials .

Enhancement of Mitochondrial Localization

It enhances the mitochondrial localization of albumin nanoparticles loaded with anticancer agents like docetaxel. This increases the efficacy of the drug by targeting cancer cells more directly .

Intermediate for Prostaglandins

As a key intermediate in the manufacture of prostaglandins, it’s used in active ingredients for human and veterinary drugs. Prostaglandins have wide-ranging effects, including inflammation modulation and smooth muscle contraction .

Safety and Hazards

“(4-Carboxybutyl)triphenylphosphonium bromide” can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Future Directions

Mechanism of Action

Target of Action

The primary target of (4-Carboxybutyl)triphenylphosphonium bromide is the mitochondria of tumor cells . The compound is used as a platform for the delivery of pro-apoptotic peptides into these cells .

Mode of Action

(4-Carboxybutyl)triphenylphosphonium bromide interacts with its target by penetrating the mitochondrial membrane of tumor cells . Once inside, it delivers pro-apoptotic peptides that induce programmed cell death, or apoptosis .

Biochemical Pathways

The compound affects the apoptotic pathways within the cell . By delivering pro-apoptotic peptides to the mitochondria, it triggers a series of biochemical reactions that lead to cell death . The downstream effects include the activation of caspases, proteins involved in the execution-phase of cell apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed within the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . By triggering programmed cell death, it can potentially inhibit the growth and proliferation of cancerous cells .

Action Environment

It’s also important to note that the compound should be stored under inert gas and should avoid moisture .

properties

IUPAC Name |

4-carboxybutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057669 | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Carboxybutyl)triphenylphosphonium bromide | |

CAS RN |

17814-85-6 | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17814-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017814856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17814-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-carboxybutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U574RP8CHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)